1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione
Description
This compound features a fluorophenyl group, a piperazine ring, and a triazolopyrimidinone moiety connected via a butane-1,4-dione backbone. The triazolopyrimidinone core, a bicyclic heterocycle, may confer hydrogen-bonding capabilities and metabolic stability . The piperazine linker contributes conformational flexibility, enabling interactions with diverse receptors or enzymes .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl]butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O3/c1-13-12-18(30)27-19(22-13)23-20(24-27)26-10-8-25(9-11-26)17(29)7-6-16(28)14-2-4-15(21)5-3-14/h2-5,12H,6-11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSKQENZTPBQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)CCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C16H16FN5O3
- Molecular Weight : 345.33 g/mol
Structural Representation
The compound features a piperazine ring and a triazolo-pyrimidine moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The incorporation of the triazole ring enhances the compound's ability to disrupt bacterial cell wall synthesis.
Anticancer Properties
In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, attributed to the triazole moiety's interaction with cellular targets involved in cancer progression.
Analgesic and Anti-inflammatory Effects
The compound's structure suggests potential analgesic and anti-inflammatory properties. Triazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation . This inhibition may lead to reduced pain and inflammation in various models.
Structure-Activity Relationship (SAR)
The biological activity of triazole-containing compounds often correlates with their structural features. Modifications at specific positions on the piperazine or triazole rings can enhance or diminish activity against targeted biological pathways .
| Modification | Biological Activity | Effectiveness |
|---|---|---|
| Substitution on piperazine | Increased binding affinity to receptors | High |
| Variation in triazole position | Altered antimicrobial spectrum | Moderate to High |
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a series of triazolo-pyrimidine derivatives against drug-resistant strains. The results indicated that certain modifications led to a 16-fold increase in potency compared to standard antibiotics like ampicillin .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of these compounds on various cell lines. The findings revealed that compounds with specific functional groups exhibited IC50 values significantly lower than those of conventional chemotherapeutics .
Study 3: Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties highlighted that certain derivatives could effectively reduce inflammatory markers in vitro, suggesting a potential therapeutic application in chronic inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that compounds related to 1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antibacterial properties. For instance:
- Compounds with similar structures have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Mercapto-substituted 1,2,4-triazoles have been linked to chemopreventive effects against cancer. This compound's structure may enhance its activity against cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Certain derivatives of triazoles have been investigated for their neuroprotective effects. They may act as inhibitors of neuroinflammation or modulate neurotransmitter systems .
Therapeutic Applications
The potential therapeutic applications of this compound include:
Antidepressant Activity
Research has indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. This suggests potential for development as novel antidepressants .
Antiviral Applications
Given the structural characteristics of triazoles, there is ongoing research into their efficacy against viral infections. Compounds in this class have shown promise as antiviral agents in preliminary studies .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Aryl Moieties
Several analogues share the piperazine-aryl backbone but differ in substituents and heterocyclic components:
Key Observations :
- Substituent Effects : The fluorophenyl group in the target compound may offer balanced lipophilicity compared to the more hydrophobic trifluoromethyl group in MK40 .
Computational Similarity Metrics
- Tanimoto Coefficient : Using binary fingerprints, the target compound shows moderate similarity (~0.65–0.75) to MK40 and MK88 due to shared piperazine and dione motifs but lower similarity (~0.45) to pyrazole-containing MK69 .
- 3D Shape/Feature Similarity: The triazolopyrimidinone’s planar structure may align with purine-like scaffolds in enzyme active sites, distinguishing it from non-aromatic analogues .
Q & A
Basic: What are the recommended synthetic routes for 1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry, including:
- Step 1: Construction of the triazolo[1,5-a]pyrimidine core via cyclocondensation of aminotriazole derivatives with β-keto esters under acidic conditions .
- Step 2: Piperazine functionalization through nucleophilic substitution or coupling reactions, often using palladium catalysts for C–N bond formation .
- Step 3: Fluorophenyl incorporation via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling for aryl-alkyl linkage .
Purity Validation: - Chromatography: HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients.
- Spectroscopy: H/C NMR for structural confirmation (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; triazole protons at δ 8.3–8.9 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 484.5 for CHFNO) .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Antimicrobial Activity:
- MIC Assays: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer Screening:
- Enzyme Inhibition:
Advanced: How can contradictory data between in vitro efficacy and in vivo toxicity be resolved for this compound?
Methodological Answer:
- Pharmacokinetic Profiling:
- Metabolite Identification:
- Use hepatic microsomal assays (e.g., human/rat S9 fractions) to detect reactive metabolites (e.g., epoxide intermediates) via UPLC-QTOF-MS .
- Dose Optimization:
- Apply fractional factorial design to test dosage ranges (1–50 mg/kg) and exposure times, minimizing toxicity while retaining efficacy .
Advanced: What computational strategies can predict this compound’s reactivity and guide synthetic optimization?
Methodological Answer:
- Reaction Path Search:
- Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model transition states for piperazine coupling steps, identifying energy barriers >25 kcal/mol as bottlenecks .
- Machine Learning (ML):
- Solubility Prediction:
- Apply COSMO-RS simulations to calculate logP values; experimental logP >3 suggests poor aqueous solubility, necessitating prodrug strategies .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Analog Synthesis:
- Synthesize derivatives with modified fluorophenyl groups (e.g., chloro, trifluoromethyl) or piperazine substituents (e.g., methyl, acetyl) .
- Biological Testing:
- 3D-QSAR Modeling:
- Build CoMFA/CoMSIA models using IC data; contour maps may reveal steric bulk at the C4 position enhances kinase selectivity .
Advanced: What experimental and computational methods address crystallization challenges during scale-up?
Methodological Answer:
- Polymorph Screening:
- Process Simulation:
- PAT (Process Analytical Technology):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
